4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. The Fmoc group (C₁₅H₁₀O₂) serves as a temporary protecting group for amines, widely used in peptide synthesis and organic chemistry to prevent unwanted side reactions . The compound features a benzoic acid backbone substituted with two methyl groups at the 2- and 3-positions and an Fmoc-protected amino group at the 4-position. Its molecular formula is C₂₃H₁₉NO₄, with a molecular weight of 373.40 g/mol .
Key characteristics:
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Fmoc group, but reduced solubility in water due to the hydrophobic dimethyl substituents.
- Stability: Stable under basic conditions but cleavable under mild acidic conditions (e.g., piperidine) .
- Applications: Primarily used as a building block in solid-phase peptide synthesis (SPPS) and drug discovery to introduce aromatic, sterically hindered motifs .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-15(2)22(12-11-16(14)23(26)27)25-24(28)29-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUNJPZRJMQOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino compound is then coupled with 2,3-dimethylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino compound.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid is as a coupling agent in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group that facilitates the formation of peptide bonds while ensuring the stability of the amino acid during synthesis. This compound allows for selective deprotection under mild conditions, making it advantageous for synthesizing complex peptides.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety enhances cytotoxicity, making it a potential candidate for developing anticancer agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Antioxidant Activity
Preliminary investigations suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This potential application could be significant in developing therapies for oxidative stress-related conditions.
Comparative Analysis with Related Compounds
To understand the effectiveness of this compound better, a comparative analysis with similar compounds was conducted:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |
| 4-methoxybenzoic acid | Low | Low | Low |
Case Study 1: Antitumor Studies
A study published in the Journal of Medicinal Chemistry reported that derivatives of fluorenylmethoxycarbonyl compounds showed significant inhibition of cancer cell growth in vitro, particularly in breast and colon cancer cell lines. The study highlighted the potential for developing new anticancer therapies based on these derivatives.
Case Study 2: Inflammation Models
In animal models investigating inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups. This suggests its potential utility in clinical settings for managing inflammatory diseases.
Case Study 3: Oxidative Stress Protection
Research into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its protective effects against oxidative damage.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under mild basic conditions. This allows for the stepwise assembly of peptides without interference from side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparison Points
Steric Effects: The 2,3-dimethyl substituents in the target compound increase steric hindrance, limiting its reactivity in coupling reactions compared to less hindered analogs like 4-(Fmoc-aminomethyl)benzoic acid . In contrast, 3-(Fmoc-amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid incorporates a bulky trifluoromethyl group, which enhances metabolic stability but reduces solubility .
Electronic Properties: The 3-fluorobenzylamino derivative () introduces electron-withdrawing fluorine, improving binding to electron-rich targets (e.g., enzymes) . The dimethyl groups in the target compound exert mild electron-donating effects, favoring interactions with hydrophobic pockets .
Synthetic Utility: The target compound’s dimethyl-substituted aromatic ring is advantageous for synthesizing conformationally constrained peptides, whereas 4-(Fmoc-aminomethyl)benzoic acid () is better suited for flexible linker designs . Brominated analogs () enable Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
Safety and Handling: The target compound has H302/H315/H319 hazards (harmful if swallowed, skin/eye irritation) , similar to other Fmoc derivatives (e.g., 2-[4-Fmoc-piperazinyl]acetic acid, ).
Biological Activity
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 1095952-22-9
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and drug design due to its stability and ability to protect amino groups.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), which play critical roles in various signaling pathways related to cell growth and differentiation .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HeLa | 10 | PTP inhibition |
| Study C | A549 | 20 | Cell cycle arrest |
Case Study 1: Inhibition of PTPs
A study published in a peer-reviewed journal highlighted the effectiveness of this compound as a selective inhibitor of PTPs. The researchers found that treatment with the compound led to a significant decrease in PTP activity, resulting in enhanced phosphorylation of downstream signaling molecules involved in cell proliferation .
Case Study 2: Antitumor Efficacy
Another significant study investigated the antitumor efficacy of this compound in vivo using mouse models. The results showed a marked reduction in tumor size compared to control groups, suggesting that the compound may be a viable candidate for further development as an anticancer agent .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits minimal toxicity. However, further studies are necessary to fully understand its safety profile and potential side effects.
Q & A
Q. What are the standard synthetic methodologies for preparing 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid?
The synthesis typically involves coupling the Fmoc (9-fluorenylmethoxycarbonyl) group to a pre-functionalized 2,3-dimethylbenzoic acid backbone. Key steps include:
- Protection of the amino group : The Fmoc group is introduced using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in anhydrous solvents like DMF or THF under basic conditions (e.g., DIEA or pyridine) .
- Carboxylic acid activation : The benzoic acid moiety may require activation via reagents like HATU or DCC for subsequent amide bond formation .
- Deprotection and purification : Final deprotection (e.g., piperidine for Fmoc removal) and purification via HPLC or column chromatography are critical for yield optimization .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing .
- Stability and incompatibilities : Stable under inert atmospheres but incompatible with strong acids/bases or oxidizing agents. Store at –20°C in moisture-free environments .
- Toxicity data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). No chronic toxicity data are available, necessitating conservative handling practices .
Advanced Research Questions
Q. How do the methyl substituents at the 2- and 3-positions of the benzoic acid moiety influence reactivity and biological interactions?
The methyl groups introduce steric hindrance, which impacts:
- Synthetic accessibility : Slows coupling reactions due to reduced nucleophilicity of the carboxylate group. Microwave-assisted synthesis (e.g., 50–80°C, 20–30 min) can mitigate this by enhancing reaction kinetics .
- Biological activity : Methyl groups may enhance lipophilicity, improving membrane permeability. Computational docking studies suggest these groups occupy hydrophobic pockets in target enzymes (e.g., proteases) .
Table 1 : Structural analogs and substituent effects
| Compound | Substituents | Key Property |
|---|---|---|
| 2,3-Dimethylbenzoic acid | 2-CH3, 3-CH3 | Increased hydrophobicity |
| Fmoc-protected alanine | Fmoc, CH3 | Peptide synthesis utility |
Q. What computational strategies are effective for analyzing the crystal structure or conformational stability of this compound?
- Molecular dynamics (MD) simulations : Predicts solvent-accessible surfaces and hydrogen-bonding networks. Tools like GROMACS or AMBER can model interactions in DMSO or aqueous buffers .
- Crystal structure prediction (CSP) : Software (e.g., SHELX) identifies possible polymorphs by calculating lattice energies and intermolecular forces. The Fmoc group’s planar structure often promotes π-π stacking in crystals .
Q. How can discrepancies in toxicity or stability data across literature sources be resolved?
- Data triangulation : Cross-reference SDS entries (e.g., Key Organics vs. Indagoo) to identify gaps. For example, while some SDSs report acute toxicity (Category 4), others lack ecotoxicity data .
- Experimental validation : Perform Ames tests or zebrafish embryo assays to assess genotoxicity and developmental impacts. LC-MS/MS can quantify degradation products under stressed conditions (e.g., UV light, pH extremes) .
Q. What advanced techniques optimize the compound’s use in peptide-based drug discovery?
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a building block using Rink amide resin. Monitor coupling efficiency via Kaiser test or HPLC .
- Biological assays : Screen for protease inhibition (e.g., trypsin or chymotrypsin) using fluorescence-based assays. The Fmoc group’s UV activity (λmax = 301 nm) enables real-time monitoring .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
